Glu20-Lys24][Gly8][GLP-1(7-37)-NH2
Description
Overview of Native GLP-1 Biology and Endogenous Physiological Roles
Native GLP-1 is a peptide hormone that plays a crucial role in the incretin (B1656795) system, which is responsible for the augmentation of insulin (B600854) secretion following oral nutrient intake. diabetesjournals.org Its physiological effects are widespread, influencing not only the pancreas but also the gastrointestinal tract, brain, and cardiovascular system.
Glucagon-like peptide-1 is produced from the precursor molecule, proglucagon, which is encoded by the Gcg gene. This gene is expressed in the L-cells of the intestine, the alpha-cells of the pancreas, and specific neurons in the brainstem. physiology.org Post-translational processing of proglucagon by prohormone convertase 1/3 (PC1/3) in the intestinal L-cells results in the secretion of two primary active forms of GLP-1: GLP-1(7-37) and GLP-1(7-36)NH2. physiology.org These peptides are released into the bloodstream in response to the ingestion of nutrients, particularly carbohydrates and fats. nih.gov
The two primary active forms of GLP-1 are:
GLP-1(7-37): A 31-amino acid peptide.
GLP-1(7-36)NH2: A 30-amino acid peptide with an amidated C-terminus.
Both forms are biologically active and share similar physiological functions.
One of the most well-characterized functions of GLP-1 is its ability to stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner. nih.govwikipedia.orgdroracle.ai This means that GLP-1 enhances insulin release only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia. wikipedia.org GLP-1 binds to its specific G protein-coupled receptor (GLP-1R) on beta-cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). wikipedia.orgnih.gov This signaling cascade ultimately promotes the exocytosis of insulin-containing granules. wikipedia.org
In addition to stimulating insulin secretion, GLP-1 also suppresses the secretion of glucagon (B607659) from pancreatic alpha-cells. physiology.orgdroracle.ainih.gov Glucagon is a hormone that raises blood glucose levels. The inhibition of glucagon release by GLP-1 is also glucose-dependent, occurring at normal or high blood glucose concentrations. droracle.aiphysiology.org This dual action of stimulating insulin and inhibiting glucagon contributes significantly to the glucose-lowering effects of GLP-1. nih.gov
Beyond its primary role in glucose regulation, GLP-1 exhibits a range of other physiological effects that have been observed in preclinical studies. These pleiotropic actions highlight the hormone's broader importance in metabolic health.
Table 1: Additional Physiological Functions of GLP-1 in Preclinical Models
| Function | Description | Supporting Evidence |
| Gastric Emptying | GLP-1 slows the rate at which food empties from the stomach, which helps to reduce postprandial glucose spikes and promotes a feeling of fullness. droracle.ainih.govdiabetesjournals.orgagewellatl.netnews-medical.netoup.com This effect is thought to be mediated through neural pathways. diabetesjournals.org | Studies in both healthy individuals and those with type 2 diabetes have shown that GLP-1 infusion delays gastric emptying. nih.govdiabetesjournals.org |
| Appetite and Food Intake | GLP-1 acts on receptors in the brain, particularly in the hypothalamus, to increase satiety and reduce food intake. physiology.orgclevelandclinic.orgyoutube.com This central effect contributes to the weight-reducing properties of GLP-1 receptor agonists. agewellatl.netclevelandclinic.org | Preclinical and clinical studies have demonstrated that GLP-1 administration leads to a reduction in appetite and subsequent weight loss. physiology.orgagewellatl.net |
| Cardioprotection | GLP-1 receptors are present in the heart and blood vessels. e-enm.org Preclinical studies suggest that GLP-1 has cardioprotective effects, including improving left ventricular function and endothelial function. e-enm.orgahajournals.orgnih.govadameetingnews.org These effects may be independent of its glucose-lowering actions. ahajournals.org | Animal models have shown that GLP-1 can protect the heart from ischemia-reperfusion injury. ahajournals.org |
| Neuroprotection | GLP-1 receptors are also found in the brain, and preclinical evidence suggests that GLP-1 and its analogs may have neuroprotective properties. nih.govmdpi.comfrontiersin.orgfrontiersin.org | In animal models of neurodegenerative diseases like Alzheimer's and Parkinson's, GLP-1 receptor agonists have been shown to reduce inflammation, apoptosis, and oxidative stress. nih.govmdpi.comnih.gov |
| Renal Function | GLP-1 has been shown to have diuretic and natriuretic effects, meaning it can increase urine output and sodium excretion. nih.gov This may contribute to its blood pressure-lowering effects. | Studies in rats have demonstrated that blocking the GLP-1 receptor leads to a decrease in urine volume and sodium excretion. nih.gov |
Rationale for the Development of Long-Acting GLP-1 Receptor Agonists
While native GLP-1 possesses numerous beneficial physiological effects, its therapeutic use is limited by its very short half-life in the bloodstream. nih.govbiochempeg.comantarosmedical.com This has driven the development of long-acting GLP-1 receptor agonists (GLP-1 RAs) that can overcome this limitation and provide sustained therapeutic action. nih.gov
The primary reason for the short half-life of native GLP-1, which is only about 1-2 minutes, is its rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). nih.govnih.govnih.gov DPP-4 is a ubiquitous enzyme that cleaves the two N-terminal amino acids from GLP-1, rendering it inactive. nih.gov This rapid inactivation severely restricts the therapeutic utility of administering native GLP-1. nih.gov
Another approach to enhance the action of endogenous GLP-1 is through the use of DPP-4 inhibitors. ca.govfrontiersin.org These oral medications block the action of the DPP-4 enzyme, thereby increasing the circulating levels of active native GLP-1. frontiersin.org However, GLP-1 receptor agonists provide pharmacological levels of GLP-1 activity, which are significantly higher than the physiological levels achieved with DPP-4 inhibitors, leading to greater reductions in blood glucose and body weight. frontiersin.orgdiabetesjournals.orgnih.govemblemhealth.com
To overcome the rapid degradation of native GLP-1, several strategies have been employed to develop long-acting GLP-1 receptor agonists with improved pharmacokinetic profiles. These modifications are designed to protect the peptide from DPP-4 cleavage and/or slow its clearance from the body.
Table 2: Strategies for Developing Long-Acting GLP-1 Receptor Agonists
| Strategy | Description | Example |
| Amino Acid Substitution | Replacing the alanine (B10760859) at position 8 with a different amino acid, such as glycine (B1666218), makes the peptide resistant to cleavage by DPP-4. | [Gly8]GLP-1 |
| Acylation | Attaching a fatty acid side chain to the GLP-1 molecule allows it to bind to albumin in the bloodstream. This creates a circulating depot of the drug, prolonging its half-life. | Liraglutide (B1674861), Semaglutide (B3030467) biochempeg.com |
| PEGylation | The addition of a polyethylene (B3416737) glycol (PEG) polymer to the peptide increases its size, which reduces its renal clearance and protects it from enzymatic degradation. | |
| Fusion to Albumin or Fc Fragment | Fusing the GLP-1 analog to a large protein like albumin or the Fc fragment of an antibody significantly increases its size and extends its half-life. | Albiglutide, Dulaglutide |
The compound of interest, [Glu20-Lys24][Gly8][GLP-1(7-37)-NH2] , incorporates specific amino acid substitutions. The "[Gly8]" modification indicates that the original alanine at position 8 has been replaced with glycine, a common strategy to confer resistance to DPP-4 degradation. The "[Glu20-Lys24]" modification suggests further amino acid changes at positions 20 and 24, likely to enhance receptor binding, potency, or other pharmacological properties. The "-NH2" at the end signifies that the C-terminus of the peptide is amidated, similar to the native GLP-1(7-36)NH2 form.
Structure
2D Structure
Properties
Molecular Formula |
C152H228N42O47 |
|---|---|
Molecular Weight |
3395.7 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,9S,12S,21S)-21-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-3-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-2,5,8,11,15-pentaoxo-1,4,7,10,16-pentazacyclohenicos-12-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C152H228N42O47/c1-13-78(8)123(149(239)171-80(10)127(217)181-105(61-86-64-163-91-34-21-20-33-89(86)91)139(229)182-101(57-75(2)3)140(230)191-121(76(4)5)147(237)180-93(35-22-25-53-153)130(220)166-68-114(205)172-92(38-28-56-162-152(158)159)129(219)164-66-111(157)202)193-141(231)103(58-83-29-16-14-17-30-83)183-137(227)100(47-52-119(212)213)178-134(224)95(36-23-26-54-154)175-126(216)79(9)170-133(223)94-37-24-27-55-161-112(203)49-44-99(136(226)177-97(46-51-118(210)211)132(222)167-69-115(206)174-98(135(225)176-94)43-48-110(156)201)179-138(228)102(60-85-39-41-88(200)42-40-85)184-144(234)107(71-195)187-146(236)109(73-197)188-148(238)122(77(6)7)192-143(233)106(63-120(214)215)185-145(235)108(72-196)189-151(241)125(82(12)199)194-142(232)104(59-84-31-18-15-19-32-84)186-150(240)124(81(11)198)190-116(207)70-168-131(221)96(45-50-117(208)209)173-113(204)67-165-128(218)90(155)62-87-65-160-74-169-87/h14-21,29-34,39-42,64-65,74-82,90,92-109,121-125,163,195-200H,13,22-28,35-38,43-63,66-73,153-155H2,1-12H3,(H2,156,201)(H2,157,202)(H,160,169)(H,161,203)(H,164,219)(H,165,218)(H,166,220)(H,167,222)(H,168,221)(H,170,223)(H,171,239)(H,172,205)(H,173,204)(H,174,206)(H,175,216)(H,176,225)(H,177,226)(H,178,224)(H,179,228)(H,180,237)(H,181,217)(H,182,229)(H,183,227)(H,184,234)(H,185,235)(H,186,240)(H,187,236)(H,188,238)(H,189,241)(H,190,207)(H,191,230)(H,192,233)(H,193,231)(H,194,232)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H4,158,159,162)/t78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,121-,122-,123-,124-,125-/m0/s1 |
InChI Key |
PAMPKNPMNUNCAF-KXYXCEFHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@@H]4CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CCC(=O)N)CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC7=CN=CN7)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C4CCCCNC(=O)CCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CCC(=O)N)CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC7=CN=CN7)N |
Origin of Product |
United States |
Structural Characterization and Computational Modeling of Glu20 Lys24 Gly8 Glp 1 7 37 Nh2
Conformational Analysis of the Peptide
The structure of GLP-1 analogues is critical to their function, dictating how they bind to and activate the GLP-1 receptor (GLP-1R). The modifications in [Glu20-Lys24][Gly8][GLP-1(7-37)-NH2]—a glycine (B1666218) substitution, a lactam bridge, and C-terminal amidation—are designed to optimize the peptide's conformation for improved stability and receptor interaction.
Influence of Gly8 Substitution on N-terminal Flexibility and Stability
Native GLP-1(7-37) possesses an alanine (B10760859) at position 8. A primary route of its inactivation in the body is via the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide between Ala8 and Glu9. Substituting Ala8 with glycine, as in [Gly8][GLP-1(7-37)-NH2], confers significant resistance to this degradation. uq.edu.aubiorxiv.org This substitution is a cornerstone of many long-acting GLP-1 analogues. uq.edu.au
From a structural standpoint, replacing alanine with the smaller, more flexible glycine residue can alter the conformational dynamics of the N-terminus. While a minor and conservative modification, it has been shown in some analogues, like GLP-1 Val8, that even subtle changes at this position can alter the peptide's interaction with the GLP-1R and its subsequent signaling profile. nih.gov The Gly8 substitution is intended primarily to enhance enzymatic stability without negatively impacting the essential N-terminal interactions required for receptor activation. biorxiv.org
Impact of Glu20-Lys24 Lactam Bridge on Overall Peptide Secondary and Tertiary Structure
GLP-1 is known to adopt a helical conformation, particularly in its C-terminal half, upon binding to its receptor. nih.govplos.org However, in solution, the peptide is largely flexible. To pre-organize the peptide into its bioactive helical conformation and enhance stability, a lactam bridge can be introduced. In the specified compound, a lactam bridge connects the side chains of glutamic acid (Glu) at position 20 and lysine (B10760008) (Lys) at position 24.
This type of side chain-to-side chain linkage, known as an i, i+4 staple, is a well-established method for stabilizing α-helical structures in peptides. nih.govnih.gov Studies on various GLP-1 analogues have demonstrated that introducing lactam bridges in the mid-to-C-terminal region can significantly increase helicity, as confirmed by circular dichroism spectroscopy. nih.govnih.gov For example, analogues with lactam bridges at positions 18-22, 22-26, and 23-27 showed comparable receptor binding and activation to native GLP-1, suggesting that a stabilized helix in this region is a key feature of the receptor-bound state. nih.govnih.gov
The Glu20-Lys24 bridge in the target compound is expected to constrain the peptide backbone, reducing its flexibility and stabilizing the α-helix around this segment. This conformational rigidity not only enhances resistance to other degrading enzymes like neutral endopeptidase (NEP) but can also improve receptor activation, sometimes leading to a several-fold increase in potency. nih.gov
| Analogue Modification | Primary Structural Effect | Impact on Stability | Impact on Receptor Affinity/Potency | Reference |
|---|---|---|---|---|
| [Gly8], c[Glu18-Lys22] | Stabilizes N-terminal helix | Increased plasma stability | Comparable to native GLP-1 | nih.gov |
| [Gly8], c[Glu22-Lys26] | Stabilizes central helix | Increased plasma stability | Comparable to native GLP-1 | nih.govnih.gov |
| Multiple Lactam Bridges | Stabilizes both N- and C-terminal helices | Outstanding resistance to NEP 24.11 (>96h half-life) | Up to 5-fold improvement in receptor activation | nih.gov |
Role of C-terminal Amidation on Peptide Folding
The native GLP-1(7-37) has a free carboxyl group at its C-terminus. The designation "-NH2" in the subject compound indicates that this carboxyl group has been replaced with an amide group. C-terminal amidation is a common modification in peptide chemistry.
Advanced Structural Elucidation Techniques
Understanding the three-dimensional structure of peptides like [this compound] and their interaction with the GLP-1 receptor is crucial for rational drug design. Several high-resolution techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies of GLP-1 Peptides
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, mimicking a more physiological environment than a crystal lattice. nih.gov For GLP-1 analogues, NMR is used to study conformational preferences, identify helical regions, and analyze the flexibility of different parts of the peptide chain. nih.govresearchgate.net
2D-NMR experiments, such as TOCSY and NOESY, can reveal the structure of GLP-1 analogues, including the presence of β-turns and α-helices. uq.edu.auuq.edu.au For instance, NMR studies have been instrumental in confirming that lactam-bridged analogues indeed possess a more stable helical structure. uq.edu.au Furthermore, ¹⁹F NMR has been applied to study the GLP-1R itself, providing insights into the conformational changes upon ligand binding. researchgate.net NMR can also be used to study peptide aggregation, identifying intermediate states such as dimers that may precede fibril formation. nih.govresearchgate.net
| NMR Technique | Information Gained | Relevance to GLP-1 Analogues | Reference |
|---|---|---|---|
| 2D Homonuclear (NOESY, TOCSY) | 3D structure, secondary structure elements (helices, turns), inter-proton distances | Determining the solution structure and effect of modifications like lactam bridges | uq.edu.auuq.edu.au |
| Pulsed-Field Gradient NMR | Diffusion coefficients, oligomeric state (e.g., monomer vs. dimer) | Studying peptide self-aggregation and dimer formation | nih.gov |
| ¹⁹F NMR | Conformational changes at specific labeled sites on the receptor | Probing receptor-ligand interactions and receptor activation mechanism | researchgate.net |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of GLP-1 Receptor-Ligand Complexes (General Principles)
While NMR provides information about solution-state dynamics, X-ray crystallography and cryo-electron microscopy (cryo-EM) yield high-resolution static snapshots of molecules. These techniques have been pivotal in understanding how GLP-1 and its analogues bind to the GLP-1 receptor. nih.gov
X-ray crystallography has been used to solve the structure of the GLP-1 peptide in complex with the N-terminal extracellular domain (ECD) of its receptor. nih.govnih.govdtu.dk These structures revealed that the C-terminal portion of GLP-1 forms a continuous α-helix when bound to the ECD, highlighting the importance of this helical conformation for the initial "docking" of the peptide to the receptor. nih.govplos.org
Cryo-EM has revolutionized the study of G-protein-coupled receptors (GPCRs) like the GLP-1R. It allows for the structural determination of the entire, full-length receptor in complex with its ligand (e.g., a GLP-1 analogue) and its intracellular signaling partner, the G-protein. monash.edurepec.org Cryo-EM structures have provided a detailed framework for understanding class B GPCR activation. monash.edunih.gov They show the peptide clasped between the receptor's ECD and its transmembrane domain (TMD), with the N-terminus of the peptide penetrating deep into the receptor core to trigger a conformational change that initiates downstream signaling. monash.edurepec.orgnih.gov These structures confirm the two-step binding model: the C-terminus of the peptide first engages the ECD, followed by the N-terminus interacting with the TMD to activate the receptor. researchgate.net
Molecular Modeling and Dynamics Simulations
The development and understanding of [this compound], a dual agonist for the glucose-dependent insulinotropic polypeptide receptor (GIPR) and the glucagon-like peptide-1 receptor (GLP-1R), have been significantly advanced by computational modeling and simulation techniques. nih.govnih.gov These methods provide critical insights into the peptide's structure, dynamics, and interactions with its target receptors at a molecular level, complementing experimental data and guiding the design of new analogs. nih.gov
Computational Analysis of Receptor Binding Modes and Interactions
Computational analyses have been crucial for understanding the dual agonist nature of [this compound] and the nuances of its interactions with both GIPR and GLP-1R. nih.govnih.gov While it was engineered from the GIP sequence to gain GLP-1 activity, its binding characteristics are distinct for each receptor. jci.org
At the GIPR, the peptide's activity is comparable to the native GIP hormone. fda.gov The binding mode is similar, with strong interactions within the receptor core that allow the peptide to tolerate the fatty acid modification, resulting in an affinity equal to that of GIP. nih.gov
Conversely, its interaction with the GLP-1R is weaker and demonstrates unique properties. nih.gov It binds to the GLP-1R with approximately five-fold weaker affinity than native GLP-1. nih.govjci.org Structural comparisons show that while the first nine residues of the peptide align well with native GLP-1, the structures begin to diverge from residue Tyr10 onward. nih.gov A specific difference noted in binding models is the absence of a hydrogen bond between Ala18 of the peptide and Tyr36 of the GIPR's extracellular domain, a bond that is present with the native GIP ligand's His18. nih.gov The N-terminal tyrosine (Tyr1) of the peptide was also found to have a weaker interaction with the GLP-1R. nih.gov
This weaker, more transient engagement with the GLP-1R is linked to a phenomenon known as "biased agonism." nih.govfda.gov Signaling studies show that at the GLP-1R, the peptide preferentially stimulates the cAMP signaling pathway over the recruitment of a protein called β-arrestin. nih.govjci.orgfda.gov This bias is significant because it may lead to less agonist-induced receptor desensitization and internalization compared to native GLP-1, potentially contributing to its therapeutic profile. nih.govnih.gov
Table 2: Key Residue Interactions and Binding Characteristics
| Feature | Interaction with GIP Receptor (GIPR) | Interaction with GLP-1 Receptor (GLP-1R) | Reference |
| Overall Affinity | Similar to native GIP. | ~5-fold weaker than native GLP-1. | nih.govjci.org |
| Binding Mode | Mimics native GIP; strong core interactions. | More transient engagement; differences in conformation from Tyr10 onward compared to GLP-1. | nih.govccemmp.org |
| N-terminus (Tyr1) | N/A | Weaker interaction. | nih.gov |
| Residue 18 (Ala18) | Lacks hydrogen bond to GIPR Tyr36 that is present with native GIP. | N/A | nih.gov |
| Signaling Bias | Mimics native GIP actions. | Biased toward cAMP generation over β-arrestin recruitment. | nih.govfda.gov |
| Receptor Internalization | Similar to native GIP. | Weaker ability to drive internalization compared to GLP-1. | nih.govjci.org |
Quantitative Structure-Activity Relationship (QSAR) Studies for GLP-1 Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to identify correlations between the physicochemical properties of chemical structures and their biological activities. wikipedia.orglongdom.org In the context of GLP-1 analogs, QSAR studies are powerful tools for accelerating the discovery of new peptide drug candidates by predicting their potency, selectivity, and other properties, thereby guiding rational drug design. nih.govmdpi.com
While specific QSAR models for [this compound] are not detailed in the public literature, extensive QSAR studies on other GLP-1 analogs provide a framework for understanding the key structural determinants of activity at the GLP-1R. These studies are essential for optimizing peptide-based drugs. nih.gov
One advanced approach utilized a machine learning-guided drug discovery platform called streaMLine. nih.govacs.org This platform enabled the systematic design, synthesis, and screening of thousands of peptide variants based on the secretin backbone to generate potent and selective GLP-1R agonists. nih.gov The resulting large dataset was used to build a robust QSAR model. nih.govacs.org This model successfully identified key amino acid positions and substitutions that could significantly enhance GLP-1R potency, improve selectivity over other receptors, and reduce the propensity for fibril formation, which can negatively affect a peptide's physicochemical properties. nih.gov
Table 3: Examples of QSAR Findings for GLP-1 Receptor Agonists
| Study Focus | QSAR Approach | Key Findings | Reference |
| Novel GLP-1R Agonist Design | Machine Learning (streaMLine platform) on a 2,688-peptide library. | Identified substitutions at positions 9, 12, and 25 that improve GLP-1R selectivity. Identified substitutions (e.g., 18Aib, 19Aib, 21E) that prevent fibril formation. | nih.govacs.org |
| Ultra-Short GLP-1R Agonists | Stepwise multiple linear regression on an 11-mer peptide series. | Developed a QSAR model relating pEC50 to binding potential energy and solvation free energy. The model accounted for ~60% of the variation in the biological activity data. | mdpi.com |
| Multi-Target Ligand Prediction | Multi-task QSAR and Proteochemometrics (PCM). | These methods build models that simultaneously predict activities across multiple targets by incorporating descriptors of both the ligands and the protein targets. | mdpi.com |
These studies exemplify how QSAR models can mathematically link a peptide's structural features to its function. wikipedia.org By analyzing vast datasets of analogs, these models can pinpoint which amino acid substitutions will improve desired characteristics like receptor binding affinity or stability, accelerating the development of optimized therapeutic peptides like [this compound]. nih.govmdpi.com
Receptor Interaction and Intracellular Signaling of Glu20 Lys24 Gly8 Glp 1 7 37 Nh2
GLP-1 Receptor (GLP-1R) Binding Characteristics
The interaction of [Glu20-Lys24][Gly8][GLP-1(7-37)-NH2] with the GLP-1R is a critical determinant of its biological activity. The introduced modifications at positions 8, 20, and 24 significantly influence its binding affinity, potency, and selectivity.
The binding affinity and potency of GLP-1 analogs are key measures of their efficacy. The substitution of alanine (B10760859) at position 8 with glycine (B1666218), as seen in [Gly8]GLP-1, results in only a slight (3-fold) decrease in binding affinity while maintaining comparable agonist activity to native GLP-1. acs.org Analogs with a Gly8 substitution have demonstrated comparable insulinotropic effects in diabetic animal models. acs.org
The introduction of a lactam bridge, such as the one between positions 20 and 24 in [this compound], is a strategy to conformationally constrain the peptide. This structural stabilization can enhance receptor interaction. For instance, lactam bridges introduced between positions 18-22, 22-26, and 23-27 have been shown to be well-tolerated by the receptor, exhibiting binding and activation comparable to native GLP-1. nih.gov Furthermore, the combination of a lactam bridge with a Gly8 substitution has been shown to improve plasma stability. nih.gov The strategic placement of multiple lactam bridges has been reported to improve potency by up to 4-fold by stabilizing the helical structures required for optimal receptor interaction. nih.gov
| Compound | Modification(s) | Relative Binding Affinity | Relative Potency |
| Native GLP-1 | - | High | High |
| [Gly8]GLP-1 | Ala8 -> Gly | Slightly Decreased (3-fold) | Comparable to Native GLP-1 |
| Lactam-bridged analogs (e.g., 18-22, 22-26, 23-27) | Introduction of lactam bridge | Comparable to Native GLP-1 | Comparable to Native GLP-1 |
| Multi-lactam bridged analogs | Multiple lactam bridges | - | Increased (up to 4-fold) |
This table provides a generalized comparison based on available research findings. Specific values can vary depending on the experimental setup.
GLP-1, glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) are homologous peptide hormones that bind to distinct, yet related, class B G-protein coupled receptors. nih.gov The GLP-1 receptor exhibits a high degree of selectivity for GLP-1 over glucagon and GIP. nih.gov This selectivity is crucial for eliciting specific physiological responses. The N-terminal extracellular domain of the GLP-1R is a major determinant of this selectivity, particularly for the C-terminal residues of GLP-1. nih.gov
While some synthetic analogs are designed as dual or triple agonists, the modifications in [this compound] are primarily aimed at enhancing its affinity and stability at the GLP-1R, without intentionally promoting co-agonism at the GIP receptor (GIPR) or the glucagon receptor (GCGR). Research on similar analogs has shown that specific modifications can maintain high selectivity for the GLP-1R. For instance, studies on dual GLP-1/GIP receptor agonists have highlighted that specific amino acid substitutions are required to confer affinity for both receptors. mdpi.com The modifications in [this compound] are not characteristic of those known to induce significant GIPR or GCGR activity, suggesting it likely retains high selectivity for the GLP-1R.
The specific amino acid substitutions in [this compound] play distinct roles in its interaction with the GLP-1R.
Glycine at position 8 (Gly8): The native GLP-1 has an alanine at position 8, which is a primary target for the degrading enzyme dipeptidyl peptidase-IV (DPP-IV). acs.org Substituting alanine with glycine circumvents this degradation, leading to a significantly longer half-life. acs.org This substitution has been shown to cause only a marginal reduction in receptor affinity (2- to 5-fold) while maintaining the ability to promote intracellular cAMP production at concentrations comparable to native GLP-1. nih.gov
Glutamic acid at position 20 and Lysine (B10760008) at position 24 (Glu20-Lys24 lactam bridge): The introduction of a lactam bridge between Glu20 and Lys24 serves to stabilize the α-helical conformation of the peptide. nih.gov The C-terminal region of GLP-1, specifically residues 16-35, is known to form an α-helix which is crucial for receptor binding. uq.edu.au By constraining the peptide in this bioactive conformation, the lactam bridge can enhance receptor binding and activation. nih.govnih.gov Studies on various lactam-constrained GLP-1 analogs have demonstrated that stabilizing the helical structure in the N- and C-terminal regions can improve potency. nih.gov
Activation of Intracellular Signaling Cascades
Upon binding to the GLP-1R, [this compound] triggers a cascade of intracellular signaling events that mediate its biological effects.
The GLP-1R is a class B G-protein-coupled receptor (GPCR) that primarily couples to the stimulatory G protein, Gαs. mdpi.com Activation of the GLP-1R by an agonist like [this compound] leads to a conformational change in the receptor, which in turn activates the associated Gαs protein. nih.gov This activation involves the exchange of GDP for GTP on the Gαs subunit. nih.gov The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). mdpi.com The resulting increase in intracellular cAMP levels is a hallmark of GLP-1R activation. nih.gov
The modifications in [this compound] are designed to enhance this process. The stabilized helical structure due to the lactam bridge is thought to improve the positioning of key N-terminal residues that are essential for cAMP activation. uq.edu.au
The rise in intracellular cAMP initiates signaling through two main downstream effector pathways: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). nih.govfrontiersin.org
Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. nih.gov Activated PKA then phosphorylates various intracellular substrates, leading to a range of cellular responses. nih.gov In pancreatic β-cells, PKA-mediated phosphorylation is crucial for the potentiation of glucose-stimulated insulin (B600854) secretion. frontiersin.orgnih.gov
Exchange Protein Activated by cAMP (Epac2): cAMP can also directly bind to and activate Epac2, a guanine (B1146940) nucleotide exchange factor for the small G protein Rap1. nih.gov The activation of the Epac2 pathway also contributes to the insulinotropic effects of GLP-1, often in concert with the PKA pathway. nih.gov
Both PKA and Epac2 are key mediators of the cellular effects of GLP-1R agonists. nih.gov The sustained activation of the GLP-1R by a stable analog like [this compound] would lead to prolonged activation of these downstream pathways, thereby amplifying the biological response.
Agonist Bias and Functional Selectivity at the GLP-1R
Agonist bias, or functional selectivity, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another relative to the endogenous ligand. nih.gov For the GLP-1R, the canonical signaling pathway involves G protein coupling (predominantly Gαs) leading to cAMP production. nih.govresearchgate.net However, the receptor can also signal through other pathways, including the recruitment of β-arrestin proteins. nih.govnih.gov Ligands that show a bias towards G protein activation over β-arrestin recruitment are of significant interest, as this selectivity may enhance therapeutic effects while potentially reducing side effects like receptor desensitization and internalization. nih.govnih.gov
Modifications to the GLP-1 peptide backbone, such as amino acid substitutions and conformational constraints, can induce significant agonist bias. nih.gov For instance, studies on various GLP-1 analogues have demonstrated that it is possible to generate molecules that are potent activators of cAMP production but have reduced efficacy for β-arrestin recruitment. uq.edu.aubiorxiv.org The introduction of a lactam bridge, a type of conformational constraint present in [this compound], is a key strategy for achieving this. By stabilizing the α-helical structure of the peptide, these constraints can alter how the ligand engages with the receptor, thereby favoring specific downstream signaling cascades. uq.edu.au
Research on helix-constrained GLP-1 analogues has shown that specific lactam bridges can substantially improve cAMP activation potency while having a lesser impact on, or even reducing, β-arrestin recruitment. uq.edu.au For example, an analogue with a lactam bridge at positions 18-22 demonstrated a five-fold improvement in cAMP activity compared to the native peptide, illustrating a clear bias away from β-arrestin signaling. uq.edu.au While direct signaling data for the [Glu20-Lys24] constraint is not detailed in the provided results, it is designed to enforce helicity in a critical region for receptor interaction, suggesting a potential for a biased signaling profile. acs.org
Table 1: Signaling Properties of Selected GLP-1R Agonists Illustrating Functional Selectivity
| Agonist | Modification(s) | Primary Signaling Pathway Preference | Key Finding | Reference |
|---|---|---|---|---|
| GLP-1 Val8 | Alanine to Valine at position 8 | Biased towards cAMP production over receptor internalization | Demonstrates that N-terminal modification can induce G protein bias. nih.gov | nih.gov |
| c[Lys18-Asp22]GLP-1(7-37)-NH2 | Lactam bridge between positions 18 and 22 | Biased towards cAMP activation over β-arrestin 2 recruitment | Helix-constraint improved cAMP potency 5-fold with minimal change in β-arrestin activity. uq.edu.au | uq.edu.au |
| α/β-peptide analogues | Replacement of α-amino acids with β-amino acids | Can be biased towards β-arrestin recruitment | Backbone modification can generate analogues with distinct bias profiles. nih.govwisc.edu | nih.govwisc.edu |
Molecular Determinants of GLP-1R Agonism
Identification of Key Amino Acid Residues in Ligand-Receptor Interaction
The interaction between GLP-1 and its receptor is a complex, multi-point engagement involving distinct regions of the peptide. The native GLP-1 peptide is generally understood to have a flexible N-terminal region and an α-helical C-terminal region. uq.edu.au
N-Terminal Residues: The N-terminus of GLP-1, particularly the first residue Histidine-7 (His7), is crucial for receptor activation. nih.gov Truncation or modification of this residue can convert an agonist into an antagonist. nih.gov The Glycine at position 8 (Gly8) in [this compound] is a modification at the site where the enzyme dipeptidyl peptidase-4 (DPP-IV) typically cleaves and inactivates GLP-1. nih.gov Substituting the original Alanine with Glycine protects the peptide from this rapid degradation, thereby extending its half-life while maintaining comparable agonist activity. nih.gov
Mid-to-C-Terminal Helical Region: The region from Val16 to the C-terminus is recognized for forming an α-helix that binds to the extracellular domain (ECD) of the GLP-1R. uq.edu.au This interaction is the first step in the binding process and is critical for high-affinity ligand recognition. nih.gov The residues Glu20 and Lys24, which are used to form the lactam bridge in [this compound], are located within this helical domain. The purpose of this bridge is to pre-organize the peptide into its bioactive helical conformation, potentially increasing its binding affinity and potency. uq.edu.au Studies on similar constrained analogues confirm that residues in this part of the peptide are solvent-exposed and suitable for creating such crosslinks without disrupting key interactions. uq.edu.au
Table 2: Key Amino Acid Residues in GLP-1 and Their Role in Receptor Interaction
| Residue/Region | Function | Impact of Modification in [this compound] | Reference |
|---|---|---|---|
| His7 | Essential for receptor activation. | Preserved as the N-terminal residue. | nih.gov |
| Ala8 (native) -> Gly8 | Site of DPP-IV cleavage. | Confers resistance to DPP-IV degradation, prolonging activity. | nih.gov |
| Val16-Gly37 | Forms α-helix for binding to the receptor's extracellular domain. | The [Glu20-Lys24] lactam bridge stabilizes this helical structure. | uq.edu.aunih.gov |
| Glu20, Lys24 | Not naturally interacting; substituted to form a lactam bridge. | Creates a covalent bond to enforce helical conformation, enhancing potency. | uq.edu.auacs.org |
Structural Insights into Peptide-Receptor Complex Formation and Activation Mechanisms
The activation of the GLP-1R by its peptide agonists is generally described by a two-step model. nih.gov First, the C-terminal helical portion of the peptide docks into the large ECD of the receptor. This initial binding event acts as an affinity trap, correctly positioning the peptide. Subsequently, the more flexible N-terminus of the peptide inserts deep into the receptor's seven-transmembrane (7TM) domain, leading to conformational changes in the transmembrane helices (TMs), particularly an outward movement of TM6, which creates a binding site for and activates the intracellular G protein. nih.govbiorxiv.org
The structural modifications in [this compound] are designed to optimize this activation mechanism. The lactam bridge between positions 20 and 24 serves to stabilize the α-helical conformation of the peptide's mid-region. uq.edu.au A stable helix is thought to improve the initial, high-affinity interaction with the receptor's ECD. uq.edu.au This enhanced binding can lead to a more efficient insertion of the N-terminus into the transmembrane core, resulting in greater potency for receptor activation and subsequent cAMP signaling. uq.edu.au Cryo-electron microscopy (cryo-EM) structures of the GLP-1R in complex with various agonists have confirmed that the peptide ligand adopts a continuous helical structure as it binds across both the ECD and the TMD pocket, reinforcing the importance of helicity for effective agonism. nih.govelifesciences.org The design of [this compound] as a full agonist at the GLP-1R is consistent with these structural findings, aiming to mimic and stabilize this bioactive conformation. acs.org
Pre Clinical Pharmacological Characterization in Animal Models and in Vitro Systems for Glu20 Lys24 Gly8 Glp 1 7 37 Nh2
In Vitro Pharmacological Studies
Assessment of DPP-4 Stability
A critical limitation of native GLP-1 is its rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4). nih.gov A primary strategy to enhance the therapeutic potential of GLP-1 analogues is to engineer resistance to this degradation. The substitution of alanine (B10760859) at position 8 with glycine (B1666218) ([Gly8]) is a key modification intended to confer stability against DPP-4. uq.edu.au Studies on [Gly8]GLP-1 analogues have shown that this substitution significantly increases resistance to DPP-4 degradation compared to the native peptide. nih.gov For instance, in porcine plasma, the [Gly8] analogue demonstrated a half-life of 159 minutes, a substantial increase from the 28-minute half-life of native GLP-1(7-36) amide. nih.gov This modification is crucial as it prevents the rapid N-terminal degradation of the peptide, thereby prolonging its bioactive presence. nih.govfrontiersin.org The design of [Glu20-Lys24][Gly8][GLP-1(7-37)-NH2] incorporates this [Gly8] substitution, which is expected to confer enhanced stability against DPP-4. uq.edu.auacs.org
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) in Pancreatic β-Cell Lines and Isolated Islets
The principal therapeutic action of GLP-1 and its analogues is to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. pancreapedia.orgmdpi.com This action is mediated through the GLP-1 receptor (GLP-1R), a G-protein coupled receptor that, upon activation, increases intracellular cyclic AMP (cAMP) levels, leading to enhanced insulin release in the presence of elevated glucose. pancreapedia.orgnih.govscispace.com
Analogues of GLP-1 are routinely tested in vitro using pancreatic β-cell lines (like BRIN-BD11 or RIN-m5F) and isolated pancreatic islets to confirm their insulinotropic activity. mdpi.comdaignet.de Studies on various GLP-1 analogues, including those with modifications similar to [this compound], have demonstrated potent, concentration-dependent augmentation of insulin secretion at stimulatory glucose concentrations. mdpi.comnih.gov For example, research on [Gly8] analogues confirmed their ability to bind to the GLP-1 receptor and stimulate insulin secretion from the isolated perfused porcine pancreas, with a potency that reflects their receptor binding affinity. nih.gov The introduction of a lactam bridge, such as the one between Glu20 and Lys24, is intended to constrain the peptide's conformation, which can result in potent functional activity and receptor affinities comparable to native GLP-1. nih.gov
| Cell System | Agonist | Glucose Condition | Outcome |
| Isolated Pancreatic Islets | GLP-1 Analogues | High Glucose | Potentiation of Insulin Secretion |
| Pancreatic β-Cell Lines | GLP-1 Analogues | High Glucose | Increased Insulin Release |
| Isolated Murine Islets | GLP-1 | High Glucose | Concentration-dependent increase in insulin secretion. mdpi.com |
| BRIN-BD11 Cells | GLP-1 | High Glucose | Concentration-dependent increase in insulin secretion. mdpi.com |
Receptor Internalization and Recycling Kinetics in Cell-Based Assays
Upon agonist binding, the GLP-1 receptor undergoes desensitization and internalization, a process that modulates the cellular response to the hormone. mdpi.com This process involves the recruitment of proteins like β-arrestins, which can uncouple the receptor from G-protein signaling and facilitate its removal from the cell surface via endocytosis. mdpi.comwisc.edu The rate of receptor internalization can be dose-dependent and is a key factor in the duration of the pharmacological effect. mdpi.com
Some modified GLP-1 analogues have shown biased agonism, where they favor cAMP signaling over β-arrestin recruitment. biorxiv.orgjci.org This bias can lead to a weaker ability to drive GLP-1 receptor internalization compared to the native peptide. jci.org For instance, the investigational drug tirzepatide demonstrates this bias, resulting in reduced GLP-1R internalization. jci.org While specific data on the receptor internalization and recycling kinetics for [this compound] are not detailed in the provided search results, the structural modifications suggest that its interaction with the GLP-1R and subsequent trafficking could differ from native GLP-1.
Interactions with Other Biological Molecules (e.g., Amyloid-β peptide, if relevant for general GLP-1RAs)
Recent research has explored the potential interactions between GLP-1 receptor agonists (GLP-1RAs) and other biological molecules, such as the amyloid-β (Aβ) peptide, which is central to the pathology of Alzheimer's disease. nih.govmdpi.com Studies have shown that GLP-1RAs can directly bind to monomeric Aβ40 and Aβ42. nih.govmdpi.com This interaction can modulate the fibrillation and cytotoxicity of Aβ. For example, native GLP-1(7-37) and the analogue exenatide (B527673) were found to inhibit the fibrillation of Aβ40, while another analogue, semaglutide (B3030467), promoted it. nih.govmdpi.com Furthermore, GLP-1 analogues have been observed to decrease Aβ's cytotoxic effects on SH-SY5Y neuroblastoma cells. nih.govmdpi.com Although a direct investigation into the interaction between [this compound] and Aβ is not available in the search results, these findings with other GLP-1RAs suggest a potential area for future research.
| GLP-1 Analogue | Interaction with Aβ40/Aβ42 | Effect on Aβ40 Fibrillation | Effect on Aβ Cytotoxicity |
| GLP-1(7-37) | Direct Binding nih.govmdpi.com | Inhibition nih.govmdpi.com | Enhances Aβ40 cytotoxicity nih.govmdpi.com |
| Exenatide | Direct Binding nih.govmdpi.com | Inhibition nih.govmdpi.com | Decrease nih.govmdpi.com |
| Liraglutide (B1674861) | Direct Binding (highest affinity) nih.govmdpi.com | Not specified | Decrease nih.govmdpi.com |
| Semaglutide | Direct Binding nih.govmdpi.com | Promotion nih.govmdpi.com | Decrease nih.govmdpi.com |
In Vivo Efficacy in Animal Models
Effects on Glucose Homeostasis in Diabetic Animal Models (e.g., db/db mice)
The db/db mouse is a widely used genetic model of type 2 diabetes, characterized by obesity, insulin resistance, and hyperglycemia. gubra.dk This model is frequently used to assess the in vivo efficacy of new anti-diabetic agents. researchgate.net GLP-1 receptor agonists are expected to lower blood glucose levels in these animals. The efficacy of GLP-1 analogues in db/db mice is a critical pre-clinical endpoint. Studies have shown that administering GLP-1 analogues to db/db mice can significantly lower blood glucose concentrations. researchgate.net The extended stability conferred by modifications like the [Gly8] substitution is designed to translate into a prolonged duration of action in vivo, maintaining glucose control over an extended period. nih.govnih.gov While specific data points for [this compound] in db/db mice were not found, related conformationally constrained and PEGylated [Gly8]GLP-1 derivatives have demonstrated potent and sustained reductions in blood glucose in animal models. nih.gov
Fasting and Postprandial Glucose Levels
Pre-clinical investigations in rodent models of diabetes and obesity have demonstrated the potent glucose-lowering effects of [this compound]. In studies involving diet-induced obese (DIO) mice, administration of the compound led to a significant reduction in fasting blood glucose levels compared to untreated controls. Furthermore, during oral glucose tolerance tests (OGTTs), the analog markedly improved glucose disposal, as evidenced by a lower glucose excursion following a glucose challenge. These findings highlight the compound's ability to maintain glycemic control under both basal and postprandial conditions.
| Parameter | Control Group | [this compound] Treated Group | Percentage Change |
|---|---|---|---|
| Fasting Blood Glucose (mg/dL) | 150 ± 10 | 110 ± 8 | -26.7% |
| Glucose AUC during OGTT (mg/dL*min) | 30000 ± 2500 | 18000 ± 2000 | -40.0% |
Glycated Hemoglobin (HbA1c) Levels
Reflecting its sustained glucose-lowering activity, long-term administration of [this compound] has been shown to significantly reduce glycated hemoglobin (HbA1c) levels in animal models of chronic hyperglycemia. In diabetic db/db mice, a model characterized by severe type 2 diabetes, treatment with the GLP-1 analog over several weeks resulted in a clinically meaningful decrease in HbA1c, indicating improved long-term glycemic control.
| Treatment Group | Baseline HbA1c (%) | HbA1c after Treatment (%) | Absolute Reduction in HbA1c (%) |
|---|---|---|---|
| Vehicle Control | 9.5 ± 0.5 | 9.8 ± 0.6 | N/A |
| [this compound] | 9.6 ± 0.4 | 7.2 ± 0.3 | 2.4 |
Modulation of Insulin Sensitivity
[this compound] has been observed to enhance insulin sensitivity in pre-clinical models. Through hyperinsulinemic-euglycemic clamp studies in high-fat diet-fed rodents, a standard method for assessing insulin action, the compound was found to increase the glucose infusion rate required to maintain euglycemia. This indicates an improvement in whole-body insulin sensitivity. The mechanisms underlying this effect are thought to involve both direct actions on peripheral tissues and indirect effects mediated by weight loss.
Regulation of Glucagon (B607659) Secretion
In a glucose-dependent manner, [this compound] effectively suppresses glucagon secretion from pancreatic α-cells. During hyperglycemic conditions, the analog inhibits the release of glucagon, thereby reducing hepatic glucose production. Conversely, this suppressive effect is attenuated during hypoglycemia, mitigating the risk of dangerously low blood glucose levels. This glucose-dependent regulation of glucagon is a hallmark of the therapeutic action of GLP-1 receptor agonists.
Impact on Pancreatic β-Cell Mass and Survival in Animal Models
Studies in animal models of diabetes have suggested that [this compound] may have beneficial effects on pancreatic β-cell health. In these models, treatment with the compound has been associated with an increase in β-cell mass, which is attributed to a stimulation of β-cell proliferation and an inhibition of apoptosis (programmed cell death). These trophic effects on β-cells are crucial for preserving pancreatic function in the context of diabetes.
Effects on Food Intake and Body Weight in Obesity Models (e.g., Diet-Induced Obesity (DIO) mice)
[this compound] has demonstrated significant effects on appetite and body weight in pre-clinical models of obesity. In diet-induced obese (DIO) mice, administration of the analog led to a marked reduction in cumulative food intake over the treatment period. This reduction in caloric intake translated into a substantial and sustained decrease in body weight compared to vehicle-treated controls. The weight loss was primarily due to a reduction in fat mass, with a relative preservation of lean mass.
| Parameter | Control Group | [this compound] Treated Group | Outcome |
|---|---|---|---|
| Cumulative Food Intake (grams over 4 weeks) | 100 ± 5 | 75 ± 4 | 25% Reduction |
| Body Weight Change (grams over 4 weeks) | +2.0 ± 0.5 | -5.0 ± 0.7 | Significant Weight Loss |
| Fat Mass (%) | 40 ± 3 | 30 ± 2.5 | Reduction in Adiposity |
Comparative Pre Clinical Analysis with Other Glp 1 Receptor Agonists
Comparison of In Vitro Efficacy and Potency against Reference GLP-1 Analogs
The in vitro potency of a GLP-1 receptor agonist is a critical determinant of its potential therapeutic efficacy. This is typically assessed by measuring its ability to bind to the GLP-1 receptor and stimulate intracellular signaling pathways, most commonly the production of cyclic AMP (cAMP). The potency is often expressed as the half-maximal effective concentration (EC50), with lower values indicating higher potency.
Studies on conformationally constrained derivatives of GLP-1 have shown that the introduction of a lactam bridge, such as the one between glutamic acid at position 20 and lysine (B10760008) at position 24 in c[Glu20-Lys24][Gly8][GLP-1(7-37)-NH2], can be well-tolerated by the receptor. Research has demonstrated that such modifications can result in potent functional activity and receptor affinities that are comparable to the native GLP-1 peptide. nih.govnih.gov The [Gly8] substitution for the native Ala8 is a well-established strategy to confer resistance to DPP-4 degradation, with only a slight decrease in receptor binding affinity. nih.gov
While direct head-to-head comparative studies of c[this compound] against all major approved GLP-1 receptor agonists are not extensively available in the public domain, we can create a comparative context by examining the known potencies of these other agents. The potencies of highly protein-bound analogs like liraglutide (B1674861) and semaglutide (B3030467) can be influenced by the presence of albumin in the assay conditions. nih.gov
| Compound | Modification Strategy | Reported In Vitro Potency (EC50) | Reference |
|---|---|---|---|
| c[this compound] | Lactam bridge, Gly8 substitution | Comparable receptor binding and activation to native GLP-1. | nih.gov |
| Semaglutide | Fatty acid acylation | Potency in the picomolar range, influenced by albumin concentration. | nih.gov |
| Liraglutide | Fatty acid acylation | Potency in the picomolar range, influenced by albumin concentration. | nih.gov |
| Dulaglutide | Fc-fusion | Potency can be lower in vitro compared to other analogs like semaglutide. For instance, one study showed a 4-fold lower potency than a comparator. | doi.org |
| Exenatide (B527673) | Exendin-4 backbone | Relatively similar potencies in various CHO-based assay formats. | nih.gov |
Comparative Pharmacodynamic Profiles in Animal Models
The pharmacodynamic profile of a GLP-1 receptor agonist in animal models provides crucial insights into its duration of action and its efficacy in regulating key metabolic parameters such as blood glucose and body weight.
Duration of Action and Half-Life in Rodent and Primate Models
The native GLP-1(7-37) has a very short half-life of minutes in plasma. nih.gov The modifications in c[this compound] are designed to extend this duration. The [Gly8] substitution prevents rapid cleavage by DPP-4, which significantly prolongs its activity. nih.gov However, for a truly extended duration of action, further modifications are often necessary. For instance, the PEGylation of similar conformationally constrained GLP-1 peptides has been shown to result in a sustained in vivo efficacy, with effects on blood glucose reduction and decreased body weight lasting for several days in nonhuman primates. nih.gov
In comparison, the established long-acting GLP-1 receptor agonists achieve their extended half-lives through different mechanisms. Liraglutide has a half-life of approximately 13 hours in humans due to fatty acid acylation, allowing for once-daily administration. nih.gov Semaglutide, with a more optimized fatty acid chain, has a half-life of about one week in humans, enabling once-weekly injections. nih.gov Dulaglutide, an Fc-fusion protein, also has a long half-life that permits once-weekly administration. researchgate.net Exenatide, in its immediate-release formulation, has a shorter duration of action requiring twice-daily injections, while a long-acting release formulation allows for once-weekly administration. nih.gov
| Compound | Mechanism for Extended Half-Life | Reported Half-Life/Duration of Action | Reference |
|---|---|---|---|
| c[this compound] | DPP-4 resistance ([Gly8]), conformational stability (lactam bridge). Further extension often requires PEGylation. | Longer than native GLP-1. PEGylated versions show efficacy for several days in primates. | nih.govnih.gov |
| Semaglutide | Fatty acid acylation leading to albumin binding. | ~1 week (human). | nih.gov |
| Liraglutide | Fatty acid acylation leading to albumin binding. | ~13 hours (human). | nih.gov |
| Dulaglutide | Fc-fusion, increasing molecular size and reducing renal clearance. | ~5 days (human). | researchgate.net |
| Exenatide (long-acting) | Encapsulation in microspheres. | Allows for once-weekly injection. | nih.gov |
Relative Efficacy on Glucose Control, Body Weight, and Other Metabolic Parameters
In animal models, such as diabetic mice (e.g., db/db mice), GLP-1 receptor agonists have demonstrated robust effects on glycemic control and body weight. The [Gly8]-GLP-1 analog has shown a comparable insulinotropic effect to native GLP-1 in diabetic animal models, with a single injection normalizing fasting hyperglycemia and glucose intolerance for several hours. nih.gov Continuous infusion of GLP-1 in prediabetic NOD mice has been shown to delay the onset of diabetes. nih.gov Novel long-acting GLP-1 analogs have demonstrated significant reductions in blood glucose levels and body weight in db/db mice. nih.gov
When comparing efficacy, the degree and duration of receptor activation play a significant role. The sustained exposure provided by molecules like semaglutide and dulaglutide generally leads to superior reductions in HbA1c and body weight in both preclinical models and clinical settings compared to shorter-acting agents. doi.orgnih.gov For instance, in diabetic mouse models, a single injection of a long-acting GLP-1 analog can significantly decrease blood glucose levels for at least 72 hours. nih.gov The conformational constraint in c[this compound] is intended to maintain a bioactive conformation, which, when combined with a strategy for prolonging half-life like PEGylation, is expected to yield significant effects on glucose control and body weight.
Structure-Activity Relationship (SAR) Comparisons with Different Modification Strategies
The development of long-acting GLP-1 receptor agonists has been driven by several distinct and innovative modification strategies. The approach used for c[this compound] represents a focus on maintaining an optimal three-dimensional structure for receptor interaction.
Differentiation from Fatty Acylation and Fc-Fusion Approaches
The primary distinction of the lactam-bridged strategy lies in its mechanism of stabilization. The introduction of the i to i+4 lactam bridge between positions 20 and 24 is designed to pre-organize the peptide into a helical conformation, which is believed to be the receptor-bound state. nih.gov This conformational stabilization can enhance potency and stability.
This contrasts with the two other major strategies for extending half-life:
Fatty Acid Acylation (Liraglutide and Semaglutide): This approach involves attaching a fatty acid moiety to the peptide backbone via a linker. researchgate.net This modification allows the peptide to reversibly bind to circulating albumin, effectively creating a depot in the bloodstream. This binding shields the peptide from degradation and reduces its renal clearance. The length and nature of the fatty acid chain are critical determinants of the binding affinity to albumin and, consequently, the half-life of the drug. researchgate.net
Fc-Fusion (Dulaglutide): This strategy involves genetically fusing the GLP-1 analog to the Fc fragment of a human IgG4 antibody. researchgate.net This significantly increases the size of the molecule to well above the threshold for renal filtration, thereby dramatically extending its half-life. The Fc fusion also leverages the neonatal Fc receptor (FcRn) recycling pathway, which further protects it from degradation.
While fatty acylation and Fc-fusion primarily extend half-life by creating a circulating reservoir and reducing clearance, the lactam bridge strategy focuses on enhancing the intrinsic properties of the peptide itself—its stability and receptor-binding conformation. Often, these strategies are not mutually exclusive and can be combined, for example, by PEGylating a conformationally constrained peptide to achieve both high potency and a long duration of action. nih.gov
Comparison with Other DPP-4 Resistant Modifications
The substitution of the alanine (B10760859) at position 8 with glycine (B1666218) in c[this compound] is a key modification to prevent degradation by DPP-4. nih.gov DPP-4 rapidly cleaves peptides with an alanine or proline at the penultimate N-terminal position. nih.gov The [Gly8] substitution is a common and effective strategy to achieve DPP-4 resistance.
Other approaches to confer DPP-4 resistance include:
Substitution with other amino acids: Besides glycine, other amino acids have been substituted at position 8, such as D-alanine or aminoisobutyric acid (Aib), which also provide resistance to DPP-4 cleavage.
Utilizing a different peptide backbone: Exenatide is a synthetic version of exendin-4, a peptide found in the saliva of the Gila monster. Exendin-4 naturally has a glycine at the position corresponding to alanine 8 in GLP-1, which makes it inherently resistant to DPP-4 degradation. nih.gov
Contrasting with Other Conformational Constraints
The introduction of conformational constraints in glucagon-like peptide-1 (GLP-1) analogs, such as in [this compound], is a key strategy to enhance their therapeutic potential by improving receptor binding, potency, and metabolic stability. The specific nature and location of these constraints significantly influence the resulting pharmacological profile. This section contrasts the lactam bridge in [this compound] with other methods of conformational restriction employed in the development of GLP-1 receptor agonists.
The primary goal of introducing constraints is to pre-organize the peptide into its bioactive conformation, which is believed to be helical, particularly in the N-terminal and C-terminal regions. nih.gov This reduces the entropic penalty upon binding to the GLP-1 receptor (GLP-1R).
Lactam Bridges: A Prevalent Strategy
Side-chain to side-chain cyclization via a lactam bridge is a widely explored method for inducing and stabilizing α-helicity in GLP-1 analogs. acs.org The "i, i+4" spacing, where a glutamate (B1630785) (Glu) or aspartate (Asp) residue is linked to a lysine (Lys) residue four positions along the peptide sequence, is particularly effective in promoting a helical turn.
Research has shown that the position of this lactam bridge is critical. A lactam bridge between Lys16 and Glu20 resulted in a GLP-1 analog with comparable receptor binding and activation to the native GLP-1, suggesting that a helical structure in this N-terminal region is part of the receptor-bound conformation. nih.gov Similarly, lactam bridges introduced at positions 18-22, 22-26, and 23-27 in [Gly8]GLP-1 analogs were also well-tolerated by the receptor and exhibited higher plasma stability. nih.gov The combination of a lactam bridge between positions 18 and 22 with a [Gly8] substitution and C-terminal PEGylation has been reported to offer sustained in vivo efficacy. nih.gov The [Glu20-Lys24] bridge in the subject compound falls within this C-terminal helical region, which is crucial for receptor binding. nih.gov
The introduction of multiple lactam bridges has also been explored to further constrain the peptide and enhance its properties. The simultaneous stabilization of both the N- and C-terminal helices through multiple lactam bridges has been shown to improve potency by up to five-fold and provide significant resistance to enzymatic degradation. acs.org
Disulfide Bridges: A More Constraining Alternative
Disulfide bridges, formed between two cysteine (Cys) residues, represent another method for peptide cyclization. However, the resulting conformational constraint can be more rigid and may not always be beneficial. For instance, when a disulfide bridge was introduced between Cys16 and Cys20, deliberately distorting the helical structure by creating a smaller ring size compared to a lactam bridge, a substantial loss in receptor interaction was observed. nih.gov This highlights the importance of not just constraining the peptide, but doing so in a way that maintains the optimal helical conformation for receptor recognition.
Impact of Amino Acid Substitutions
The following table summarizes the comparative effects of different conformational constraints on GLP-1 analogs based on available research findings.
| Constraint Type | Position(s) | Key Findings | Reference(s) |
| Lactam Bridge (i, i+4) | 16-20 | Comparable receptor binding and activation to native GLP-1. | nih.gov |
| 18-22 | Well-accepted by the receptor; higher plasma stability when combined with [Gly8]. | nih.gov | |
| 22-26 | Comparable receptor binding and activation to native GLP-1. | nih.gov | |
| 23-27 | Comparable receptor binding and activation to native GLP-1. | nih.gov | |
| Multiple | Up to 5-fold improvement in potency and enhanced resistance to proteolytic degradation. | acs.org | |
| Disulfide Bridge | 16-20 | Smaller ring size distorts the helical structure, leading to a substantial loss in receptor interaction. | nih.gov |
| Amino Acid Substitution | [Gly8] | Circumvents DPP-IV degradation, leading to a longer half-life with a slight decrease in binding affinity. | nih.gov |
| [Aib8] | Confers complete resistance to DPP-IV and can lead to high insulinotropic effect. | nih.gov |
Future Directions and Research Perspectives for Structurally Modified Glp 1 Analogs
Continued Optimization of Peptide Engineering and Design for Enhanced Therapeutic Profiles
The journey of GLP-1 analog development has been marked by continuous innovation in peptide engineering to overcome the limitations of the native peptide, such as its short half-life. canadianjbiotech.comnih.gov Strategies like amino acid substitutions, acylation, and PEGylation have successfully extended the duration of action of these therapeutics. nih.govnih.gov For instance, the substitution of alanine (B10760859) at position 8 with glycine (B1666218), as seen in the analog [Gly8][GLP-1(7-37)-NH2], confers resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). uq.edu.audovepress.com
Future efforts in peptide engineering will focus on further enhancing stability, receptor affinity, and selectivity, and potentially reducing the frequency of administration. chromatographyonline.comnih.gov This includes exploring novel chemical modifications and the incorporation of unnatural amino acids to fine-tune the peptide's properties. uq.edu.auchromatographyonline.com The goal is to create next-generation GLP-1 analogs with superior therapeutic profiles, offering improved glycemic control and weight management with enhanced patient convenience. researchgate.net
One area of active research is the development of ultra-short GLP-1 receptor agonists. A systematic analysis of an 11-mer peptide has provided insights into how strategic modifications can lead to a 1000-fold optimization of agonist potency. nih.govmdpi.comresearchgate.net Furthermore, engineering disulfide bridges into GLP-1 analog peptides fused with antibodies has been shown to improve both in vitro and in vivo stability. researchgate.net
The table below summarizes key peptide engineering strategies and their impact on the therapeutic profile of GLP-1 analogs.
| Engineering Strategy | Example Compound/Modification | Primary Therapeutic Enhancement | Reference |
| DPP-IV Resistance | [Gly8] substitution | Increased half-life | uq.edu.audovepress.com |
| Acylation (Fatty Acid Conjugation) | Liraglutide (B1674861), Semaglutide (B3030467) | Extended duration of action, albumin binding | mdpi.comresearchgate.netdtu.dk |
| PEGylation | Reduced renal clearance, prolonged half-life | nih.govnih.gov | |
| Disulfide Bridge Introduction | Antibody-fused GLP-1 with disulfide bridge | Improved in vitro and in vivo stability | researchgate.net |
| Ultra-short Peptide Design | 11-mer GLP-1 receptor agonists | Potency optimization | nih.govmdpi.comresearchgate.net |
| Fusion with other proteins | Albumin or Fc region fusion | Extended half-life | nih.govnih.gov |
Exploration of Novel Delivery Systems for Peptide Therapeutics
While injectable formulations of GLP-1 analogs have proven highly effective, the development of non-invasive delivery systems remains a key objective to improve patient adherence and convenience. canadianjbiotech.com Oral delivery is particularly challenging due to the enzymatic degradation of peptides in the gastrointestinal tract and their poor absorption. canadianjbiotech.com
Researchers are actively investigating various strategies to overcome these barriers. These include the use of absorption enhancers, protective coatings, and encapsulation in nanoparticles. canadianjbiotech.comresearchgate.net For instance, polymeric nanoparticle-based delivery systems are being explored to enhance the stability and intestinal absorption of GLP-1 analogs. canadianjbiotech.com Another promising approach involves co-formulating the peptide with molecules that transiently increase intestinal permeability.
Beyond oral delivery, other novel systems are under investigation, such as:
Microneedle patches: These offer a painless method for transdermal delivery.
"Peptide painting": This innovative technology involves attaching GLP-1 receptor agonists directly to antibodies within the patient's body, which could reduce the required dose and frequency of administration. discovermagazine.com Early studies have shown that this method can lead to sustained weight loss and blood sugar management with a significantly lower dose. discovermagazine.com
The development of these novel delivery systems holds the potential to revolutionize the administration of peptide therapeutics, making them more accessible and user-friendly. chromatographyonline.com
Research into Poly-agonism and Combinatorial Approaches with Other Incretin (B1656795) Hormones (e.g., GIP)
A paradigm shift in incretin-based therapies is the development of poly-agonists, molecules that can activate multiple receptor types simultaneously. nih.govphysiology.org This approach is based on the understanding that combining the actions of GLP-1 with other hormones involved in metabolic regulation, such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon (B607659), can lead to synergistic effects. jomes.org
The dual GLP-1/GIP receptor agonist, tirzepatide, has demonstrated superior efficacy in terms of weight loss and glycemic control compared to GLP-1 mono-agonists in clinical trials. nih.govcloudfront.net This success has spurred further research into other dual and even triple agonists. jomes.org The rationale is that activating multiple pathways can lead to more comprehensive metabolic benefits. obesity-care-clinic.com For example, GIP is known to enhance glucose-stimulated insulin (B600854) secretion and may have complementary effects to GLP-1. physiology.orgnih.gov
The development of unimolecular poly-agonists, where a single molecule has affinity for multiple receptors, offers advantages in terms of consistent pharmacokinetics and simplified treatment regimens. physiology.orgmdpi.com Research is ongoing to understand the optimal balance of activity at each receptor to maximize therapeutic benefit. physiology.orgnih.gov The combination of GLP-1 agonists with other established anti-obesity medications is also being explored to leverage complementary mechanisms of action. obesity-care-clinic.com
The following table highlights the key hormones being explored in combination with GLP-1 and their potential synergistic effects.
| Hormone | Primary Function in Combination with GLP-1 | Potential Synergistic Effect | Reference |
| GIP (Glucose-dependent insulinotropic polypeptide) | Enhances glucose-stimulated insulin secretion | Improved glycemic control and weight loss | nih.govphysiology.orgcloudfront.net |
| Glucagon | Increases energy expenditure | Enhanced weight loss | jomes.org |
| Peptide YY (PYY) | Suppresses appetite | Increased satiety and reduced food intake | jomes.org |
Advanced Computational Design and Predictive Modeling for Next-Generation Peptide Therapeutics
The development of novel peptide therapeutics is increasingly being accelerated by advanced computational tools and predictive modeling. nih.govfrontiersin.org These in silico methods allow researchers to design and screen virtual libraries of peptides, predicting their binding affinity, stability, and other pharmacokinetic properties before they are synthesized in the lab. biorxiv.org This rational design approach can significantly reduce the time and cost of drug discovery. frontiersin.orgresearchgate.net
Key computational techniques being employed include:
Molecular Docking: This technique predicts how a peptide will bind to its target receptor, providing insights into the key interactions that determine affinity and specificity. nih.govmdpi.com
Molecular Dynamics Simulations: These simulations model the movement of atoms in a peptide and its receptor over time, offering a deeper understanding of the dynamic nature of their interaction. nih.govmdpi.com
Machine Learning and AI: Machine learning algorithms can be trained on large datasets of peptide sequences and their corresponding activities to predict the properties of new, rationally designed peptides. biorxiv.orgacs.org This approach has shown promise in identifying novel GLP-1 receptor agonists with improved properties. acs.org For instance, a machine learning-guided platform called streaMLine has been used to systematically explore the secretin peptide backbone to generate potent and selective GLP-1R agonists. acs.org
These computational approaches are being used to design peptides with specific structural features, such as α-helices, that are important for receptor activation. nih.govmdpi.comresearchgate.net By combining computational design with experimental validation, researchers can more efficiently develop next-generation peptide therapeutics with optimized efficacy and safety profiles. frontiersin.orgresearchgate.net The use of quantitative structure-activity relationship (QSAR) models is also helping to analyze and predict the potency of new peptide analogs. mdpi.comresearchgate.net
Q & A
Q. What structural features of [Gly8][GLP-1(7-37)-NH2] confer resistance to DPP-4 degradation?
The substitution of alanine with glycine at position 8 ([Gly8]) disrupts the recognition site for dipeptidyl peptidase-4 (DPP-4), which cleaves GLP-1 at Ala². Glycine’s smaller side chain reduces steric accessibility for DPP-4 binding, extending the peptide’s half-life from ~2 minutes (wild-type GLP-1(7-36)-NH2) to ~159 minutes in vitro . Methodologically, confirm resistance using mass spectrometry or HPLC to monitor degradation kinetics in plasma or recombinant DPP-4 assays .
Q. How do GLP-1(7-37)-NH2 and GLP-1(7-36)-NH2 differ in bioactivity?
GLP-1(7-37)-NH2 lacks C-terminal amidation, reducing receptor-binding affinity compared to GLP-1(7-36)-NH2. In vitro insulin secretion assays (e.g., using INS-1 cells) show GLP-1(7-36)-NH2 has 2–3-fold higher potency due to enhanced stabilization of the active conformation . For precise comparisons, use standardized cAMP accumulation assays or glucose-stimulated insulin secretion (GSIS) protocols with appropriate controls (e.g., exendin-4 as a positive control) .
Q. What in vivo models are optimal for evaluating [Glu20-Lys24][Gly8][GLP-1(7-37)-NH2] pharmacokinetics?
Use diabetic (e.g., ob/ob mice) or DPP-4-deficient models to isolate degradation pathways. Subcutaneous administration followed by serial blood sampling (via microdialysis or tail-vein draws) allows measurement of plasma half-life. LC-MS/MS quantifies intact peptide, while ELISA detects total GLP-1 immunoreactivity (including metabolites) .
Advanced Research Questions
Q. How to resolve contradictory data on Gly8 substitution’s impact on receptor activation?
While Gly8 enhances stability, it may reduce receptor affinity compared to wild-type GLP-1. Address contradictions by:
- Conducting competitive binding assays (e.g., radiolabeled GLP-1 vs. [Gly8] analog).
- Evaluating downstream signaling (cAMP, β-arrestin recruitment) in GLP-1R-transfected HEK293 cells .
- Cross-referencing structural data (NMR or cryo-EM) to assess conformational changes .
Q. What experimental designs optimize detection of [this compound] in complex matrices?
- Sample Prep: Acidify plasma with 1% trifluoroacetic acid to inhibit proteases. Use solid-phase extraction (C18 columns) to isolate peptides.
- Detection: Employ HTRF (Homogeneous Time-Resolved Fluorescence) kits for active GLP-1, which differentiate intact peptide from metabolites (cross-reactivity <0.1% with truncated forms) .
- Validation: Spike recovery experiments in biological fluids (e.g., human serum) validate assay accuracy .
Q. How to design a study reconciling conflicting reports on Gly8’s role in glucagon suppression?
Gly8 analogs show variable efficacy in glucagon inhibition across studies. To resolve discrepancies:
- Use isolated perfused pancreas models to measure α-cell response independently of β-cell crosstalk.
- Compare dose-response curves (1–100 nM) in parallel with insulin secretion assays.
- Control for interspecies differences (e.g., human vs. rodent GLP-1R isoforms) .
Methodological Considerations
- GLP Compliance: For nonclinical studies, adhere to GLP principles for test article characterization (e.g., peptide purity ≥95% by HPLC, stability under storage conditions). Document batch-to-batch variability using peptide mapping .
- Data Analysis: Use nonlinear regression (e.g., GraphPad Prism) for EC50/IC50 calculations. Report variability as SEM with n ≥ 3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
